molecular formula C15H20N2O3 B2706512 N-(1-cyano-2,2-dimethylpropyl)-2-hydroxy-2-(3-methoxyphenyl)acetamide CAS No. 1797961-44-4

N-(1-cyano-2,2-dimethylpropyl)-2-hydroxy-2-(3-methoxyphenyl)acetamide

Cat. No.: B2706512
CAS No.: 1797961-44-4
M. Wt: 276.336
InChI Key: WFWIYQFSSDIQPI-UHFFFAOYSA-N
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Description

N-(1-cyano-2,2-dimethylpropyl)-2-hydroxy-2-(3-methoxyphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a cyano group, a hydroxy group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-2,2-dimethylpropyl)-2-hydroxy-2-(3-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyano group, the introduction of the hydroxy group, and the attachment of the methoxyphenyl group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-2,2-dimethylpropyl)-2-hydroxy-2-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the cyano group may produce a primary amine.

Scientific Research Applications

N-(1-cyano-2,2-dimethylpropyl)-2-hydroxy-2-(3-methoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-cyano-2,2-dimethylpropyl)-2-hydroxy-2-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the hydroxy and methoxy groups can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and processes, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyano-2,2-dimethylpropyl)-2-(2-methyl-1H-indol-3-yl)acetamide
  • (2E)-N-[(1S)-1-cyano-2,2-dimethylpropyl]-3-(3-methoxyphenyl)but-2-enamide

Uniqueness

N-(1-cyano-2,2-dimethylpropyl)-2-hydroxy-2-(3-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(1-cyano-2,2-dimethylpropyl)-2-hydroxy-2-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-15(2,3)12(9-16)17-14(19)13(18)10-6-5-7-11(8-10)20-4/h5-8,12-13,18H,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWIYQFSSDIQPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C#N)NC(=O)C(C1=CC(=CC=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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